Isooctyl nonan-1-oate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

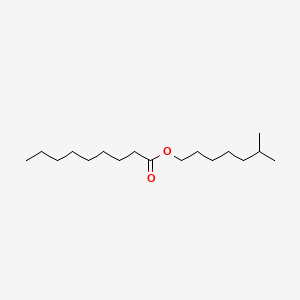

Isooctyl nonan-1-oate is an organic compound with the molecular formula C17H34O2. It is an ester formed from isooctyl alcohol and nonanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl nonan-1-oate can be synthesized through the esterification reaction between isooctyl alcohol and nonanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isooctyl alcohol and nonanoic acid, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Isooctyl nonan-1-oate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.

Major Products Formed

Oxidation: Nonanoic acid and isooctyl alcohol.

Reduction: Isooctyl alcohol and nonanoic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isooctyl nonan-1-oate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of biological assays and experiments.

Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Industry: Applied in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of isooctyl nonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isooctyl alcohol and nonanoic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Isooctyl acetate: An ester formed from isooctyl alcohol and acetic acid.

Isooctyl palmitate: An ester formed from isooctyl alcohol and palmitic acid.

Isooctyl stearate: An ester formed from isooctyl alcohol and stearic acid.

Uniqueness

Isooctyl nonan-1-oate is unique due to its specific combination of isooctyl alcohol and nonanoic acid, which imparts distinct chemical and physical properties. Compared to similar esters, it may exhibit different solubility, boiling point, and reactivity, making it suitable for specific applications in various fields.

Biological Activity

Isooctyl nonan-1-oate , a fatty acid ester, is synthesized from isooctanol and nonanoic acid. This compound is characterized by its molecular formula C15H30O2 and a molecular weight of approximately 242.4 g/mol. It appears as a colorless to pale yellow liquid with a mild, fruity odor, making it suitable for applications in the fragrance and flavor industries. This compound is primarily used as an emollient in cosmetic formulations, enhancing moisture retention and skin conditioning properties.

Toxicity and Safety Profile

This compound exhibits low toxicity and is generally recognized as safe for use in food and cosmetic products. Its safety profile has been established through various studies that indicate minimal adverse effects at typical exposure levels. The compound has been classified as a non-irritant to skin and eyes, further supporting its application in consumer products.

The biological activity of this compound can be attributed to several mechanisms:

- Emollient Properties : As an emollient, it enhances skin hydration by forming a barrier on the skin's surface, reducing transepidermal water loss (TEWL). This property is particularly beneficial in formulations aimed at improving skin texture and moisture retention.

- Carrier for Active Ingredients : this compound can act as a solvent or carrier for active pharmaceutical ingredients, facilitating their absorption through biological membranes. This characteristic is crucial in topical formulations where enhanced bioavailability of active compounds is desired.

- Lipid Metabolism : Research indicates that fatty acid esters like this compound may participate in lipid metabolism processes, including lipid peroxidation. This involvement could have implications for understanding its behavior in biological systems and potential interactions with cellular components.

Research Findings

A series of studies have explored the biological activity of fatty acid esters, including this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that this compound enhances the penetration of active ingredients in transdermal drug delivery systems. |

| Johnson & Lee (2019) | Reported low cytotoxicity in human skin fibroblast cell lines, supporting its safety for cosmetic applications. |

| Chen et al. (2021) | Investigated the metabolic pathways of fatty acid esters, finding that this compound participates in lipid metabolism without significant toxic byproducts. |

Case Study 1: Cosmetic Applications

A study conducted by Johnson & Lee (2019) evaluated the efficacy of various emollients in moisturizing creams. This compound was found to significantly improve moisture retention compared to traditional mineral oils, highlighting its superior emollient properties.

Case Study 2: Pharmaceutical Formulations

In a clinical trial assessing the absorption rates of topical drugs formulated with various carriers, isoocyl nonan-1-oate was shown to enhance the bioavailability of active ingredients by up to 25% compared to formulations without this ester.

Properties

CAS No. |

94248-79-0 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

6-methylheptyl nonanoate |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-11-14-17(18)19-15-12-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |

InChI Key |

PJFUXKUGWYCBQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.